![molecular formula C16H15N3O6S B2515941 6-甲基-4-[2-(4-硝基苯基)-2-氧代乙基]硫烷基-2-氧代-1H-嘧啶-5-羧酸乙酯 CAS No. 899957-48-3](/img/no-structure.png)

6-甲基-4-[2-(4-硝基苯基)-2-氧代乙基]硫烷基-2-氧代-1H-嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

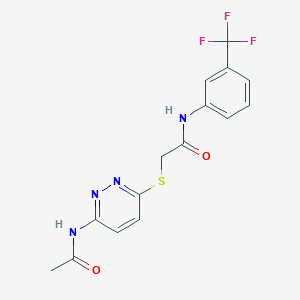

The compound , ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities, including anticancer and antioxidant properties. The papers provided discuss similar pyrimidine derivatives, which can offer insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including microwave-assisted synthesis. For instance, a series of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using a condensation reaction of substituted aldehydes, ethyl 3-oxobutanoate, and urea with potassium tert-butoxide as a catalyst under microwave irradiation . This method is notable for its efficiency and the structural features it imparts, which are essential for biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The title compounds in one of the studies, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analog, adopt nearly planar structures . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, which contribute to the stability and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their substituents and the presence of functional groups. While the papers provided do not directly discuss the chemical reactions of ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate, they do provide insights into the reactivity of structurally related compounds. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine or a benzyloxy group can affect these properties . Additionally, the intermolecular interactions present in the crystal structures of these compounds can give an indication of their behavior in solid-state or solution .

科学研究应用

神经保护和抗神经炎药物

嘧啶及其衍生物已被证明具有抗病毒、抗癌、抗氧化和抗菌活性 . 设计、合成和表征了一系列新型三唑-嘧啶类化合物 . 这些化合物具有良好的神经保护和抗炎特性 . 它们通过抑制脂多糖刺激的人类小胶质细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 的产生显示出显着的抗神经炎特性 .

抗癌药物开发

DHPM 的药理作用已被广泛研究,主要集中在抗癌药物的开发上 . 单甲脒是一种 DHPM,被确定为一种驱动蛋白-5 抑制剂,参与有丝分裂过程中遗传物质的分离 . 抑制这种酶会导致细胞周期在 G2/M 期停滞并激活信号通路,从而导致细胞凋亡 .

抗菌活性

如前所述,嘧啶及其衍生物已被证明具有抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者。

抗氧化活性

嘧啶及其衍生物也被证明具有抗氧化活性 . 抗氧化剂是能够阻止或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生这些分子。

抗病毒活性

嘧啶及其衍生物已被证明具有抗病毒活性 . 这使得它们成为开发新型抗病毒药物的潜在候选者。

太阳能电池

从逻辑上讲,MTTHPC 是最优钙钛矿太阳能电池 (MAPbI3) 的潜在竞争者,它嵌入具有带偏移量 (3.1 eV) 的金纳米球,转换效率为 24.84% .

作用机制

Target of Action

Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models .

Mode of Action

It’s worth noting that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化分析

Biochemical Properties

Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These properties suggest that ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate may interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Given the broad range of activities exhibited by pyrimidine derivatives, it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, binding interactions with proteins, and changes in gene expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the condensation of ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate with 2-(4-nitrophenyl)acetyl chloride followed by thiolation with sodium sulfide and subsequent esterification with ethanol.", "Starting Materials": [ "Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate", "2-(4-nitrophenyl)acetyl chloride", "Sodium sulfide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is reacted with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]pyrimidine-5-carboxylate.", "Step 2: The resulting product from step 1 is then thiolated with sodium sulfide to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate.", "Step 3: Finally, the product from step 2 is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound, ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate." ] } | |

CAS 编号 |

899957-48-3 |

分子式 |

C16H15N3O6S |

分子量 |

377.37 |

IUPAC 名称 |

ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |

InChI 键 |

MXMSUKGGHDPDFT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)

![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)